Enantiomeric Purity vs. Racemate
The (R)-1-(4-Fluorophenyl)ethylamine hydrochloride is supplied as a single enantiomer with a specified chemical purity, distinguishing it from the racemic mixture. High chemical purity (≥95%) is a baseline requirement for reliable chiral synthesis , .
| Evidence Dimension | Chemical Purity (HPLC/GC) |
|---|---|
| Target Compound Data | ≥95% to ≥98% |
| Comparator Or Baseline | Racemic mixture (CAS 403-40-7) typically offered at similar purity levels but lacks stereochemical purity |
| Quantified Difference | The target compound provides >95% chemical purity, while the racemate provides 0% enantiomeric excess (ee). The single enantiomer ensures a defined stereochemical outcome in asymmetric synthesis. |
| Conditions | Vendor specification based on analytical testing (HPLC, GC) |
Why This Matters
For asymmetric synthesis and chiral drug development, the use of a racemic mixture instead of a single enantiomer would lead to a 50% yield loss of the desired stereoisomer and potentially introduce undesired biological activity from the opposite enantiomer.
